molecular formula C13H13NO B1611458 5-Methyl-2-phenoxyaniline CAS No. 2172-91-0

5-Methyl-2-phenoxyaniline

Cat. No. B1611458
Key on ui cas rn: 2172-91-0
M. Wt: 199.25 g/mol
InChI Key: GZMMICGZSGLOHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08338605B2

Procedure details

The product from Example 41a (884 mg, 3.86 mmol) was treated with SnCl2 (3.5 g, 19.0 mmol) for 24 h following the procedure from Example 1f giving the title compound as a yellow oil (710 mg, 93%).
Name
product
Quantity
884 mg
Type
reactant
Reaction Step One
Name
Quantity
3.5 g
Type
reactant
Reaction Step One
Yield
93%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[C:4]([N+:15]([O-])=O)[CH:3]=1.Cl[Sn]Cl>>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=2)=[C:4]([NH2:15])[CH:3]=1

Inputs

Step One
Name
product
Quantity
884 mg
Type
reactant
Smiles
CC1=CC(=C(C=C1)OC1=CC=CC=C1)[N+](=O)[O-]
Name
Quantity
3.5 g
Type
reactant
Smiles
Cl[Sn]Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1C=CC(=C(C1)N)OC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 710 mg
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.